molecular formula C69H122N26O18 B10825540 Protein Kinase C 19-31 acetate

Protein Kinase C 19-31 acetate

Cat. No.: B10825540
M. Wt: 1603.9 g/mol
InChI Key: PPMUZWPFMMEXQI-LIVLXYFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Protein Kinase C (19-31) acetate is synthesized by replacing the wild-type alanine at position 25 with serine in the pseudo-substrate regulatory domain of Protein Kinase C alpha . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of Protein Kinase C (19-31) acetate follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Protein Kinase C (19-31) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like dithiothreitol for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed: The major products formed from these reactions depend on the specific reaction type For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds

Mechanism of Action

Protein Kinase C (19-31) acetate exerts its effects by inhibiting the activity of Protein Kinase C enzymes. It achieves this by mimicking the natural substrate of Protein Kinase C and competitively binding to the enzyme’s active site . This binding prevents the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets and pathways involved include the regulation of signal transduction, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Protein Kinase C (19-31) acetate is unique compared to other similar compounds due to its specific sequence and modification at position 25. Similar compounds include other peptide inhibitors derived from different regions of Protein Kinase C or other kinases . These compounds may have varying degrees of specificity and potency, but Protein Kinase C (19-31) acetate is particularly notable for its effectiveness in inhibiting Protein Kinase C alpha activity .

List of Similar Compounds:
  • Protein Kinase C (19-31) trifluoroacetate
  • Protein Kinase C (19-31) free base
  • Protein Kinase C pseudosubstrate peptide
  • Protein Kinase C inhibitor peptide

By understanding the unique properties and applications of Protein Kinase C (19-31) acetate, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

Molecular Formula

C69H122N26O18

Molecular Weight

1603.9 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C67H118N26O16.C2H4O2/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74;1-2(3)4/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81);1H3,(H,3,4)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-;/m0./s1

InChI Key

PPMUZWPFMMEXQI-LIVLXYFQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N.CC(=O)O

Origin of Product

United States

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